molecular formula C34H32O10 B13136291 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione CAS No. 87897-33-4

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Cat. No.: B13136291
CAS No.: 87897-33-4
M. Wt: 600.6 g/mol
InChI Key: XIULUIOOLHTZMD-UHFFFAOYSA-N
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Description

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and butoxyphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the anthracene core, followed by the introduction of hydroxyl groups and butoxyphenoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The butoxyphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

Scientific Research Applications

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the butoxyphenoxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives with hydroxyl and alkoxy substituents, such as:

  • 2,6-Dihydroxyanthracene-9,10-dione
  • 2,6-Bis(4-methoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Uniqueness

2,6-Bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to the specific combination of butoxyphenoxy and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

87897-33-4

Molecular Formula

C34H32O10

Molecular Weight

600.6 g/mol

IUPAC Name

2,6-bis(4-butoxyphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C34H32O10/c1-3-5-15-41-19-7-11-21(12-8-19)43-25-17-23(35)27-29(31(25)37)33(39)28-24(36)18-26(32(38)30(28)34(27)40)44-22-13-9-20(10-14-22)42-16-6-4-2/h7-14,17-18,35-38H,3-6,15-16H2,1-2H3

InChI Key

XIULUIOOLHTZMD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)OCCCC)O)O

Origin of Product

United States

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